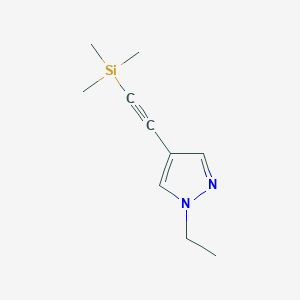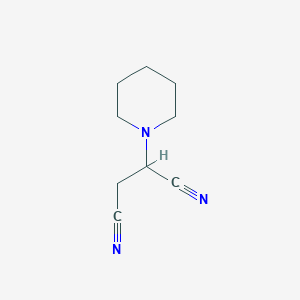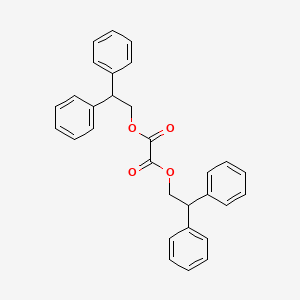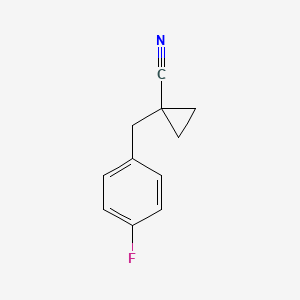
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is a chemical compound with a unique structure that includes a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate typically involves the reaction of cyclopropanecarboxylic acid with ethyl alcohol in the presence of a catalyst to form ethyl cyclopropanecarboxylate. This intermediate is then reacted with cyclopentylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring and amino group can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyclopropanecarboxylate: Lacks the cyclopentylamino group, making it less versatile in certain reactions.
Cyclopropanecarboxylic acid: Does not have the ethyl ester group, affecting its reactivity and applications.
Cyclopentylamine: Lacks the cyclopropane ring and ethyl ester group, limiting its use in complex syntheses.
Uniqueness
Ethyl 1-(cyclopentylamino)cyclopropanecarboxylate is unique due to its combination of a cyclopropane ring, an ethyl ester group, and a cyclopentylamino substituent. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
755039-57-7 |
|---|---|
Molekularformel |
C11H19NO2 |
Molekulargewicht |
197.27 g/mol |
IUPAC-Name |
ethyl 1-(cyclopentylamino)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)11(7-8-11)12-9-5-3-4-6-9/h9,12H,2-8H2,1H3 |
InChI-Schlüssel |
CAPMPEAYJVUDTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![8-Iodo-2-(methylthio)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B13992791.png)

![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)



